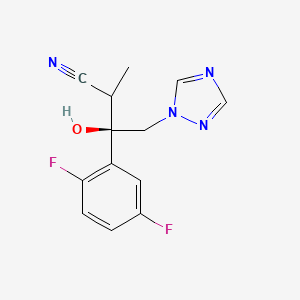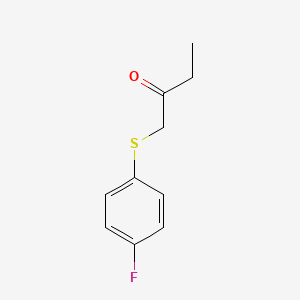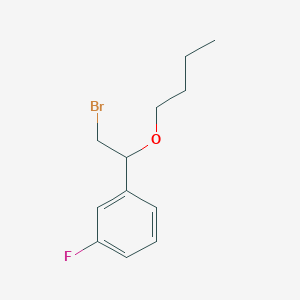
1-((2-Chlorophenyl)thio)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylbutanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the reaction of 2-chlorothiophenol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
- 2-[(4-chlorophenyl)sulfanyl]-1-phenylethanone
- 1-(4-[3-[(4-chlorophenyl)sulfanyl]-2-hydroxypropoxy]-2-hydroxy-3-propylphenyl)ethanone
- 3-[(4-chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
Uniqueness: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylbutanone moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Propriétés
Formule moléculaire |
C12H15ClOS |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
Clé InChI |
AUINXHJBIKLSTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CSC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)


